Tyrphostin 47

概要

説明

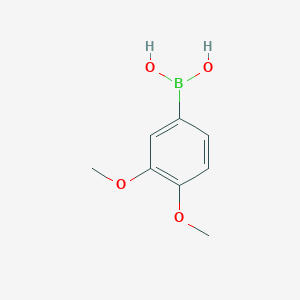

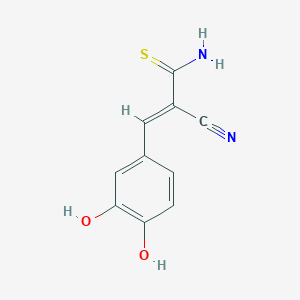

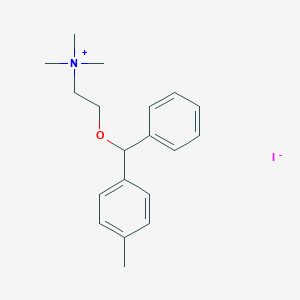

チロホスチン A47: は、上皮成長因子受容体キナーゼ活性を阻害する低分子量阻害剤です。 タンパク質チロシンキナーゼドメインの基質サブサイトに結合するように設計された一連の化合物の1つです . チロホスチン A47の分子式はC10H8N2O2Sで、分子量は220.3です .

科学的研究の応用

Chemistry: : Tyrphostin A47 is used in various chemical assays to study its inhibitory effects on protein tyrosine kinases .

Biology: : In biological research, Tyrphostin A47 has been used to investigate the role of tyrosine phosphorylation in different cellular processes, such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in human T-cell lines .

Medicine: : In medical research, Tyrphostin A47 has been studied for its potential therapeutic applications in treating diseases related to abnormal tyrosine kinase activity, such as cancer .

Industry: : In the industrial sector, Tyrphostin A47 is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .

作用機序

チロホスチン A47は、シグナル伝達経路に関与するタンパク質のチロシンリン酸化を阻害することにより効果を発揮します . 特に、上皮成長因子受容体キナーゼを標的とし、その活性を阻害し、細胞増殖と生存につながる下流のシグナル伝達イベントを防ぎます . この阻害は、チロホスチン A47がタンパク質チロシンキナーゼドメインの基質サブサイトに結合することによって達成されます .

類似の化合物との比較

類似の化合物: : チロホスチン A47と同様の他の化合物には、チロホスチン AG538やチロホスチンファミリーの他のメンバーがあります . これらの化合物は、チロシンキナーゼを標的とし、その活性を阻害するという共通の作用機序を共有しています。

独自性: : チロホスチン A47は、上皮成長因子受容体キナーゼ活性を特異的に阻害するという点で独自性があり、この特定のシグナル伝達経路に焦点を当てた研究において貴重なツールとなっています .

参考文献

生化学分析

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, as mediated by various growth factors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been utilized to investigate Cl- secretion in T84 human intestinal epithelial cell monolayers and the role of cystic fibrosis transmembrane conductance regulator in this process . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to inhibit the kinase activity of the EGF receptor, which plays a crucial role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

This compound is stable for months in DMSO stored frozen . The presence of water in the solution may accelerate hydrolysis . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been used to study its effects on hyperpolarization-activated cation current in porcine pacemaker cells .

Transport and Distribution

It is known that this compound is soluble in DMSO and ethanol, yielding a clear, orange solution .

Subcellular Localization

It is known that this compound can influence the internalization of two insulin-like growth factor receptors in rat hippocampal neurons .

準備方法

合成経路と反応条件: : チロホスチン A47は、α-シアノ-3,4-ジヒドロキシチオシンナマミドの形成を含む一連の化学反応によって合成できます . この化合物は、50 mg/mLの濃度でジメチルスルホキシド(DMSO)に可溶で、透明なオレンジ色の溶液になります。 また、40 mMの濃度でエタノールにも可溶です .

工業生産方法: : チロホスチン A47の工業生産方法は、ラボでの調製と同様の合成経路に従いますが、大量に対応するために反応条件がスケールアップされています。 この化合物は通常、安定性を維持するために2〜8℃で保管されます .

化学反応の分析

反応の種類: : チロホスチン A47は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 特に、シグナル伝達経路におけるチロシンリン酸化の阻害における役割で知られています .

一般的な試薬と条件: : チロホスチン A47を含む反応で使用される一般的な試薬には、DMSOとエタノールがあります。 この化合物は、適切な温度で保管した場合、これらの溶媒中で安定です .

生成される主な生成物: : チロホスチン A47を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、成長因子の存在下で、チロホスチン A47は、平滑筋細胞におけるスカベンジャー受容体活性の誘導をブロックできます .

科学研究への応用

化学: : チロホスチン A47は、タンパク質チロシンキナーゼに対する阻害効果を調べるために、さまざまな化学アッセイで使用されます .

生物学: : 生物学的研究では、チロホスチン A47は、ヒトT細胞株における活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化など、さまざまな細胞プロセスにおけるチロシンリン酸化の役割を調査するために使用されてきました .

医学: : 医療研究では、チロホスチン A47は、がんなどの異常なチロシンキナーゼ活性に関連する疾患の治療における潜在的な治療的応用について研究されています .

工業: : 工業分野では、チロホスチン A47は、チロシンキナーゼを標的とした新しい医薬品および治療剤の開発に使用されています .

類似化合物との比較

Similar Compounds: : Other compounds similar to Tyrphostin A47 include Tyrphostin AG538 and other members of the tyrphostin family . These compounds share a common mechanism of action, targeting tyrosine kinases and inhibiting their activity.

Uniqueness: : Tyrphostin A47 is unique in its specific inhibition of epidermal growth factor receptor kinase activity, making it a valuable tool in research focused on this particular signaling pathway .

References

特性

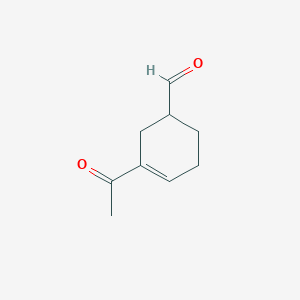

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: this compound functions as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR). [, , , , , ]

Q2: How does this compound affect the activity of EGFR?

A2: this compound binds to the EGFR, inhibiting its tyrosine kinase activity and preventing the subsequent phosphorylation cascade responsible for signal transduction. [, , ]

Q3: What are the downstream consequences of this compound's inhibitory action on tyrosine kinases?

A3: Depending on the cell type and specific tyrosine kinases involved, this compound has been shown to:

- Inhibit cell proliferation [, ]

- Attenuate allergic responses in airway smooth muscle [, , ]

- Block endocytosis of Candida albicans by endothelial cells []

- Suppress growth cone collapse and neurite retraction in neuronal cells []

- Reduce vascular contraction in response to various agonists [, , , ]

- Block the parthenogenetic activation of pig oocytes []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H12N2O4, and its molecular weight is 332.31 g/mol. [Refer to chemical databases like PubChem or ChemSpider for structural information]

Q5: What is known about the stability of this compound?

A5: The research articles do not provide specific details regarding the stability of this compound under various conditions.

Q6: What is the historical significance of this compound in tyrosine kinase research?

A27: this compound played a significant role in early research on tyrosine kinases, particularly in elucidating the involvement of these enzymes in various cellular processes. [, , , , , ] Its discovery and use as a tool compound helped advance the understanding of tyrosine kinase signaling pathways.

Q7: What are some examples of cross-disciplinary applications of this compound?

A7: this compound has been used in research spanning diverse fields, highlighting its versatility as a tool to investigate tyrosine kinase involvement in:

- Cell Biology: Studying endocytosis, cytoskeletal reorganization, and signal transduction. [, , ]

- Immunology: Investigating mast cell activation and allergic responses. [, , ]

- Vascular Biology: Examining smooth muscle contraction and blood vessel function. [, , , , ]

- Developmental Biology: Exploring the role of EGFR in embryonic development. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)